molecular formula C7H14N2O4 B13505167 Tert-butyl N-[(hydroxycarbamoyl)methyl]carbamate

Tert-butyl N-[(hydroxycarbamoyl)methyl]carbamate

Cat. No.: B13505167
M. Wt: 190.20 g/mol
InChI Key: ABUFAAMIHUICSH-UHFFFAOYSA-N
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Description

Tert-butyl N-[(hydroxycarbamoyl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . This compound is also known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(hydroxycarbamoyl)methyl]carbamate typically involves the reaction of hydroxylamine hydrochloride with potassium carbonate and di-tert-butyl dicarbonate . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[(hydroxycarbamoyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxamic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(hydroxycarbamoyl)methyl]carbamate is widely used as a protecting group for amines during peptide synthesis . Its stability and ease of removal make it an ideal choice for complex synthetic pathways.

Biology: In biological research, this compound is used in the synthesis of various biomolecules, including peptides and proteins. It helps in protecting sensitive amine groups during multi-step synthesis processes.

Medicine: In the field of medicine, this compound is used in the development of pharmaceuticals. It plays a crucial role in the synthesis of drug molecules by protecting functional groups during chemical reactions.

Industry: Industrially, this compound is used in the production of fine chemicals and intermediates. Its applications extend to the manufacture of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(hydroxycarbamoyl)methyl]carbamate involves its role as a protecting group. It forms stable carbamate linkages with amine groups, preventing unwanted reactions during synthesis . The compound can be removed under mild acidic conditions, releasing the free amine group for further reactions.

Comparison with Similar Compounds

  • Tert-butyl N-hydroxycarbamate
  • Tert-butyl N-allylcarbamate
  • N-(tert-butoxycarbonyl)-2-bromoaniline

Uniqueness: Tert-butyl N-[(hydroxycarbamoyl)methyl]carbamate is unique due to its specific structure and reactivity. Compared to other similar compounds, it offers a balance of stability and ease of removal, making it highly valuable in synthetic chemistry .

Properties

Molecular Formula

C7H14N2O4

Molecular Weight

190.20 g/mol

IUPAC Name

tert-butyl N-[2-(hydroxyamino)-2-oxoethyl]carbamate

InChI

InChI=1S/C7H14N2O4/c1-7(2,3)13-6(11)8-4-5(10)9-12/h12H,4H2,1-3H3,(H,8,11)(H,9,10)

InChI Key

ABUFAAMIHUICSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NO

Origin of Product

United States

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